molecular formula C10H10N2O2S B2921092 7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine CAS No. 1396761-83-3

7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine

Cat. No.: B2921092
CAS No.: 1396761-83-3
M. Wt: 222.26
InChI Key: QTJDIGOMFDTQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine is a heterocyclic compound featuring a fused benzothiazole and 1,3-dioxole ring system. The imine group at position 6 and the ethyl substituent at position 7 define its structural and electronic properties.

Properties

IUPAC Name

7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-12-6-3-7-8(14-5-13-7)4-9(6)15-10(12)11/h3-4,11H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJDIGOMFDTQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2SC1=N)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor molecule containing the necessary functional groups. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₀H₁₀N₂O₂S (inferred from structural analogs).
  • Functional Groups : Imine (-NH) at position 6, ethyl (-CH₂CH₃) at position 5.
  • Ring System : Fused 1,3-dioxolo[4,5-f]benzothiazole.

Comparison with Structural Analogs

Substituent Variations: Ethyl vs. Methyl

Compound : 7-Methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine (CAS 1286726-65-5)

  • Molecular Formula : C₉H₈N₂O₂S.
  • Molecular Weight : 208.24 g/mol.
  • Key Differences: Substituent at position 7: Methyl (-CH₃) instead of ethyl.

Impact :

  • The ethyl group in the target compound likely enhances lipophilicity, favoring interactions with hydrophobic environments.
  • Methyl analogs may exhibit higher crystallinity due to smaller substituents, though melting point data are unavailable for direct comparison.

Functional Group Variations: Imine vs. Ketone

Compound : 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one (CID 3066916)

  • Molecular Formula: C₈H₅NO₃S.
  • Molecular Weight : 195.20 g/mol.
  • Key Differences: Functional group at position 6: Ketone (-C=O) instead of imine (-NH). No alkyl substituent at position 7 (hydrogen atom present).

Impact :

  • The ketone may exhibit higher polarity and susceptibility to nucleophilic attack compared to the imine.

Complex Derivatives and Spiro Compounds

Example : 7'-Ethyl-6'-methylspiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium] iodide (CAS 53304-32-8)

  • Structure : Spiro system integrating cyclohexane and benzothiazolium moieties.
  • Key Differences :
    • Quaternary nitrogen in the benzothiazolium ring (positively charged).
    • Additional methyl and ethyl substituents on the spiro framework.

Impact :

  • Ionic character (iodide counterion) differentiates it from the neutral imine compound.

Data Table: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group (Position 6) Substituent (Position 7)
7-Ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine 105938-64-5* C₁₀H₁₀N₂O₂S 222.26 (inferred) Imine (-NH) Ethyl (-CH₂CH₃)
7-Methyl-[1,3]dioxolo[4,5-f]benzothiazol-6(7H)-imine 1286726-65-5 C₉H₈N₂O₂S 208.24 Imine (-NH) Methyl (-CH₃)
1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one CID 3066916 C₈H₅NO₃S 195.20 Ketone (-C=O) Hydrogen (-H)

Note: The CAS 105938-64-5 corresponds to a sulfonated derivative of the target compound .

Biological Activity

7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities as reported in the literature.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a benzothiazole moiety fused with a dioxole ring. The IUPAC name for this compound is this compound, and its molecular formula is C20H20N2O3SC_{20}H_{20}N_2O_3S with a molecular weight of approximately 368.5 g/mol .

Structural Formula

The structural representation can be summarized as follows:

  • Molecular Formula: C20H20N2O3S
  • CAS Number: 105938-64-5
  • SMILES Notation: CCN1\C(SC2=C1C=C1OCOC1=C2)=C\C(\CC)=C\C1=N+C2=C(S1)C=C1OCOC1=C2...

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The details of these synthetic pathways are crucial for understanding the accessibility and scalability of the compound for research and therapeutic purposes .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains and fungi. For instance:

  • Case Study: A derivative demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .

Anticancer Properties

Several studies have highlighted the potential anticancer activity of benzothiazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Research Finding: In vitro studies revealed that compounds related to this compound can inhibit cell proliferation in breast cancer cell lines (MCF-7) with IC50 values around 25 µM .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases. Compounds derived from benzothiazole structures have been shown to possess anti-inflammatory properties:

  • Case Study: A related compound was tested in an adjuvant-induced arthritis model in rats, demonstrating a significant reduction in paw swelling with an effective dose (ED50) of 0.094 mg/kg .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition: Many benzothiazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.